molecular formula C41H67NO12 B12421904 17-Hydroxyventuricidin A

17-Hydroxyventuricidin A

Cat. No.: B12421904
M. Wt: 766.0 g/mol
InChI Key: BAMOPHNQZMRRFR-FAKYRMHZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyventuricidin A involves complex organic reactions, typically starting from simpler macrolide structures. The key steps include glycosylation, hydroxylation, and macrolactonization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, especially at the glycosyl moiety, where different sugar units can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Glycosylation reactions often use glycosyl donors and Lewis acids as catalysts.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as glycosylated analogs with different sugar units.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 17-Hydroxyventuricidin A stands out due to its specific inhibition of mitochondrial ATP synthase and its ability to potentiate the effects of other antibiotics. Its unique structure, featuring a hydroxyl group at the 17th position, differentiates it from other venturicidins and contributes to its distinct biological activities .

Properties

Molecular Formula

C41H67NO12

Molecular Weight

766.0 g/mol

IUPAC Name

[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9E,11R,15E,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate

InChI

InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15+,23-13+/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1

InChI Key

BAMOPHNQZMRRFR-FAKYRMHZSA-N

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C([C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)O)C)O

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O

Origin of Product

United States

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